molecular formula C22H23N3O5S2 B11426296 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11426296
M. Wt: 473.6 g/mol
InChI Key: ZINMSGIMKCZUOT-UHFFFAOYSA-N
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Description

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a sulfonyl group, a dihydropyrimidinone core, and a thioacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Sulfonyl Group: The dihydropyrimidinone core is then reacted with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Thioacetamide Formation: The intermediate product is further reacted with 3-methoxyaniline and chloroacetyl chloride to form the final thioacetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a useful tool for studying biochemical pathways and mechanisms.

Medicine

Medically, this compound has potential applications in drug development. Its structural features suggest it could be a candidate for designing inhibitors or modulators of specific biological targets.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials, particularly those requiring specific functional groups for performance enhancement.

Mechanism of Action

The mechanism by which 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl and thioacetamide groups are known to form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The dihydropyrimidinone core can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide stands out due to the presence of the isopropyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to biological targets. This structural variation can lead to differences in biological activity and specificity, making it a unique candidate for various applications.

Properties

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-14(2)15-7-9-18(10-8-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-5-4-6-17(11-16)30-3/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

ZINMSGIMKCZUOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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